molecular formula C24H18Cl2N2O3 B2394571 [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 477711-60-7

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B2394571
CAS No.: 477711-60-7
M. Wt: 453.32
InChI Key: VAOSGPXNXPQWEE-UHFFFAOYSA-N
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Description

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone is a pyrazole-based methanone derivative characterized by a 2,4-dichlorophenylmethoxy group attached to the para position of a phenyl ring, which is further linked to a pyrazole core. The pyrazole’s 1-position is substituted with a 4-methoxyphenylmethanone moiety. The dichlorophenyl and methoxyphenyl groups are critical for modulating electronic and steric properties, influencing binding affinity and selectivity.

Properties

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-30-20-8-5-17(6-9-20)24(29)28-13-12-23(27-28)16-3-10-21(11-4-16)31-15-18-2-7-19(25)14-22(18)26/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSGPXNXPQWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone, with the molecular formula C24H18Cl2N2O3C_{24}H_{18}Cl_2N_2O_3, is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H18Cl2N2O3C_{24}H_{18}Cl_2N_2O_3
  • Molecular Weight : 453.32 g/mol
  • CAS Number : 477711-60-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation. The presence of both the pyrazole and methoxy groups enhances its lipophilicity, facilitating better membrane permeability and bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through caspase activation pathways. In vitro studies have demonstrated its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), with significant cytotoxic activity observed compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Some pyrazole derivatives have shown promising antimicrobial properties. A study on related compounds indicated notable antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings . The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional treatments.
    Cell LineIC50 (µM)Reference
    MCF-715
    MDA-MB-23112
  • Antimicrobial Activity :
    • Related pyrazole compounds were tested against several fungal strains, demonstrating minimum inhibitory concentrations (MICs) that suggest effective antifungal properties.
    Fungal StrainMIC (µg/mL)Reference
    Cytospora sp.50
    Botrytis cinerea30

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research has shown that modifications in the pyrazole core can enhance cytotoxicity against specific cancer types .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been investigated for its potential to inhibit inflammatory mediators such as cytokines and prostaglandins, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This makes it a potential lead compound for developing new antibiotics .

Pharmacological Insights

The pharmacological profile of the compound is under investigation, with focus areas including:

  • Mechanism of Action : Research aims to elucidate how the compound interacts with biological targets at the molecular level, particularly its binding affinity to receptors involved in inflammation and cancer progression.
  • Drug Design : The structure of this compound provides a template for designing novel drugs with improved efficacy and reduced side effects through structure-activity relationship (SAR) studies .

Materials Science Applications

  • Polymer Chemistry : The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
  • Nanotechnology : The compound is being explored for use in nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Anticancer Research

A recent study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The results indicated that the compound could induce cell cycle arrest and apoptosis through modulation of key signaling pathways involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that the compound effectively reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole and pyrazoline derivatives with substituted phenyl groups are widely explored for their bioactivity. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Compound Name Key Substituents Target/Activity IC50/EC50 (nM) Molecular Weight (g/mol) Reference
[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone (Target) 2,4-Dichlorophenyl, 4-methoxyphenyl EGFR inhibition (hypothetical) Not reported ~450 (estimated) -
3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole (77a) 2,4-Dichlorophenyl, 4-methoxyphenyl EGFR inhibition 145.1 ± 2.0 ~480
4-(4-Chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (77b) 2,4-Dichlorophenyl, 4-chlorophenyl EGFR inhibition 114.2 ± 0.4 ~520
(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone 4-Chlorophenyl, 5-nitro-2-furyl Crystallographic study N/A ~400
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl, 4-methoxyphenyl Antimicrobial Not reported ~340

Key Observations

Substituent Effects on Bioactivity :

  • The presence of 2,4-dichlorophenyl groups enhances EGFR inhibition compared to single-chloro or methoxy substituents. Compound 77b (IC50 = 114.2 nM) outperforms 77a (IC50 = 145.1 nM), likely due to the additional thiazole ring and 4-chlorophenyl group improving target binding .
  • 4-Methoxyphenyl substituents contribute to solubility via electron-donating effects but may reduce steric hindrance compared to bulkier groups like nitro-furyl .

Role of Heterocyclic Cores :

  • Pyrazole derivatives with thiazole hybrids (e.g., 77a, 77b) exhibit stronger enzymatic inhibition than simple pyrazolines, possibly due to increased planarity and π-π stacking interactions .
  • Saturation of the pyrazole ring (e.g., 4,5-dihydro structures in 77a) marginally reduces activity compared to fully aromatic systems .

Halogen Bonding and Molecular Interactions :

  • Dichlorophenyl groups engage in halogen bonding with kinase domains, as demonstrated in EGFR-targeting analogs .
  • Methoxy groups participate in hydrogen bonding or hydrophobic interactions, depending on their position .

Antimicrobial vs. Anticancer Profiles :

  • Pyrazolines with 4-chlorophenyl and 4-methoxyphenyl groups (e.g., ) show broad-spectrum antimicrobial activity but lack specific kinase inhibition, highlighting substituent-dependent target selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:

Formation of the pyrazole core : Condensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., acetic acid) at 80–100°C .

Introduction of the dichlorophenyl methoxy group : Nucleophilic substitution using 2,4-dichlorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C .

Methanone coupling : Friedel-Crafts acylation with 4-methoxybenzoyl chloride using AlCl₃ as a catalyst in anhydrous dichloromethane .

  • Key considerations : Solvent polarity (DMF vs. THF), temperature control to avoid side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 45–70% depending on stepwise efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (pyrazole protons), δ 5.2–5.5 ppm (OCH₂ from dichlorophenyl methoxy), and δ 3.8 ppm (OCH₃) confirm substituent positions .
  • ¹³C NMR : Carbonyl signals at ~190 ppm and aromatic carbons between 110–160 ppm .
    • X-ray Crystallography : Single-crystal studies reveal dihedral angles between pyrazole and methoxyphenyl groups (e.g., 76.67°), critical for understanding steric effects .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 457.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl rings) affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy group position : Para-methoxy on the benzoyl group enhances lipid solubility and membrane permeability, improving antimicrobial activity .
  • Dichlorophenyl substitution : 2,4-Dichloro configuration increases steric bulk, reducing off-target binding in kinase inhibition assays compared to mono-chloro analogs .
    • Data Contradictions : Some studies report conflicting IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase assays). Resolution requires comparing assay conditions (e.g., ATP concentration, pH) and cell lines used .

Q. What mechanistic insights explain this compound’s dual activity as an antimicrobial and anti-inflammatory agent?

  • Proposed Mechanisms :

  • Antimicrobial : Disruption of bacterial membrane integrity via hydrophobic interactions with lipid bilayers (supported by logP ~3.5) .
  • Anti-inflammatory : Inhibition of COX-2 and NF-κB pathways, validated via ELISA (reduced TNF-α and IL-6 levels in murine macrophages) .
    • Contradictory Data : Discrepancies in MIC values against S. aureus (e.g., 8 μg/mL vs. 32 μg/mL) may arise from variations in compound purity or bacterial strain resistance profiles .

Q. How can researchers resolve conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Adjustments :

In vitro : Use 3D cell cultures (e.g., spheroids) to better mimic tissue microenvironment interactions .

In vivo : Optimize pharmacokinetic parameters (e.g., dosing frequency, route of administration) to account for metabolic clearance differences .

  • Analytical Tools : LC-MS/MS for plasma concentration monitoring and metabolite identification to correlate exposure with efficacy/toxicity .

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